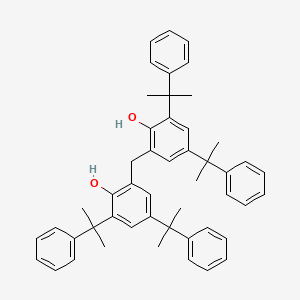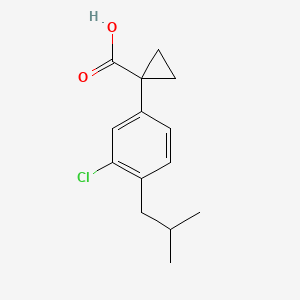
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is a chemical compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and isobutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- typically involves the reaction of cyclopropanecarboxylic acid with 3-chloro-4-isobutylphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropanecarboxylic acid chloride reacts with 3-chloro-4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenyl ring substitution.
1-(2-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but different substitution pattern.
1-(3-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring but without the isobutyl group.
Uniqueness
Cyclopropanecarboxylic acid, 1-(3-chloro-4-isobutylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and isobutyl groups can enhance its interactions with molecular targets and improve its solubility and stability .
Propiedades
Número CAS |
26961-91-1 |
|---|---|
Fórmula molecular |
C14H17ClO2 |
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(2-methylpropyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17ClO2/c1-9(2)7-10-3-4-11(8-12(10)15)14(5-6-14)13(16)17/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Clave InChI |
BXEAQQJRMLUDOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


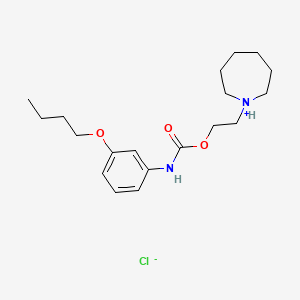
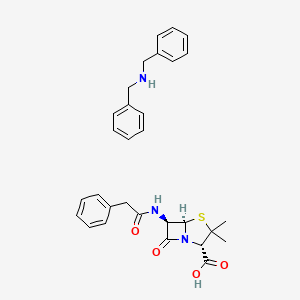
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
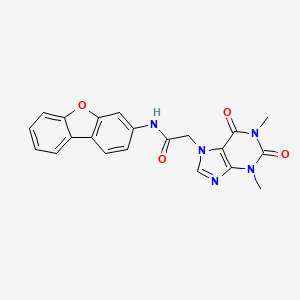
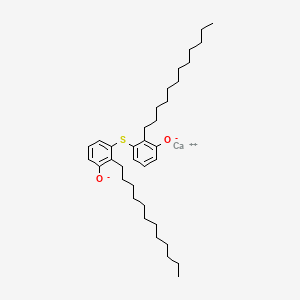

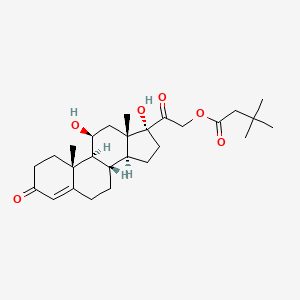
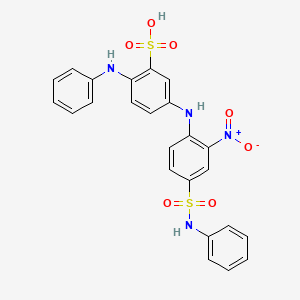
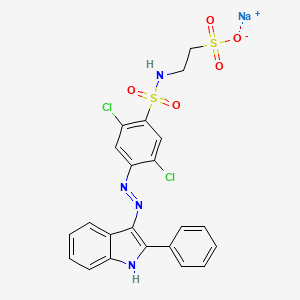
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
